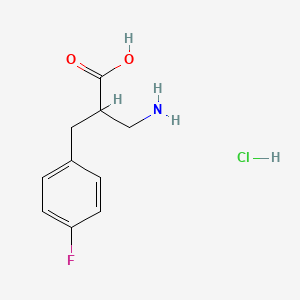

2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride

Description

Historical Development of Fluorinated Amino Acid Derivatives

The incorporation of fluorine into amino acids traces its origins to mid-20th-century efforts to modulate peptide properties. Early work focused on simple fluorinated analogs of proteinogenic amino acids, such as fluorinated phenylalanine derivatives, to study electronic and steric effects on protein folding. By the 2000s, advancements in asymmetric synthesis enabled the production of enantiomerically pure α-difluoromethyl (αDfm) and α-trifluoromethyl (αTfm) amino acids, which demonstrated enhanced metabolic stability compared to their non-fluorinated counterparts. For instance, Konno et al. pioneered palladium-catalyzed allylation methods to synthesize αTfm amino acids, though early attempts faced challenges with stereoselectivity.

The evolution of fluorinated amino acid synthesis accelerated with the adoption of chiral auxiliaries and transition metal catalysts. A landmark development involved the use of nickel(II) complexes to achieve asymmetric induction in fluorinated phenylalanine analogs, enabling scalable production of enantiopure building blocks. These methods laid the groundwork for synthesizing structurally complex derivatives like 2-aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride, which combines a fluorinated aromatic system with a functionalized aliphatic chain.

Significance in Contemporary Biochemical Research

Fluorinated amino acids play pivotal roles in modern drug design due to fluorine’s unique physicochemical properties. The electronegativity of fluorine alters electron density in aromatic systems, influencing π-π stacking interactions and binding affinities. For example, the 4-fluorophenyl group in this compound enhances lipophilicity, potentially improving blood-brain barrier permeability in neuroactive compounds.

Additionally, fluorination confers proteolytic resistance. Studies show that peptides incorporating αTfm amino acids exhibit prolonged half-lives in vivo due to reduced susceptibility to enzymatic degradation. This property is critical for therapeutic peptides targeting chronic conditions, where sustained activity is essential. The aminomethyl substituent in the compound further allows for covalent conjugation strategies, enabling the development of antibody-drug conjugates or prodrugs.

Position within Fluorophenyl Propionic Acid Research Landscape

The compound belongs to a broader class of fluorophenyl propionic acid derivatives, which have been extensively studied for their anti-inflammatory and analgesic properties. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, fluorinated analogs exhibit improved target specificity and reduced gastrointestinal toxicity. Structural comparisons reveal that the aminomethyl group in this compound introduces a protonatable nitrogen, enabling pH-dependent solubility—a feature absent in simpler fluorophenyl propionic acids like 3-(4-fluorophenyl)propanoic acid.

Recent work has explored halogen bonding interactions mediated by the fluorine atom. In crystal structures of related compounds, the 4-fluorophenyl group participates in orthogonal interactions with carbonyl oxygens, stabilizing specific conformations. These findings suggest that the compound’s fluorine atom may similarly influence its solid-state packing or receptor-binding modes.

Conceptual Framework for Structure-Activity Relationships

The compound’s structure-activity relationships (SAR) can be deconstructed into three domains:

- Fluorophenyl moiety : The para-fluorine atom induces electron-withdrawing effects, polarizing the aromatic ring and modulating interactions with hydrophobic protein pockets. Comparative studies of 4-fluoro versus 4-chloro phenyl analogs show that fluorine’s smaller van der Waals radius reduces steric hindrance while maintaining electronegativity.

- Propionic acid backbone : The carboxylic acid group facilitates salt bridge formation with basic residues in target proteins, as observed in cyclooxygenase (COX) inhibition by fluorinated NSAIDs.

- Aminomethyl substituent : This group introduces a site for derivatization, such as amide bond formation with pharmacophores or fluorescent tags. Protonation at physiological pH may also enhance water solubility compared to non-aminated analogs.

Experimental data from palladium-catalyzed allylation reactions highlight the sensitivity of biological activity to stereochemistry. For instance, enantiomers of αTfm amino acids exhibit differential binding to chiral enzyme active sites. While the absolute configuration of this compound remains uncharacterized in the literature, its synthesis via chiral Ni(II) complexes suggests potential for enantioselective production.

Properties

IUPAC Name |

2-(aminomethyl)-3-(4-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVJTFLIPYUKJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN)C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoro-β-phenylethylamine, which undergoes further reactions to introduce the aminomethyl and propionic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride has a wide range of applications in scientific research:

Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly those targeting neurological disorders.

Neuroscience: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating synaptic activity.

Drug Development: It serves as a building block for designing novel therapeutic agents with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound during drug development .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Substitutions

The following table summarizes key structural and functional differences between 2-aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride and its analogues:

Key Comparative Analysis

Substituent Effects: Fluorine Position: The 4-fluorophenyl group in the target compound contrasts with 3,4,5-trifluorophenyl () or 4-chlorophenyl () substituents. Fluorine’s electron-withdrawing nature enhances metabolic stability, while chlorine increases lipophilicity . Functional Groups: The sulfonyl and hydroxy groups in 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid () confer acidity and crystallinity, enabling its use in high-purity drug synthesis. The target compound’s aminomethyl group may facilitate hydrogen bonding in biological systems .

Synthesis and Chirality :

- The sulfonyl derivative () is synthesized via reaction of 3-chloro-2-methyl-2-hydroxy propionic acid with 4-fluorophenyl sulfinate, preserving enantiomeric purity. This contrasts with ester derivatives (e.g., ), which require hydrolysis to yield active acid forms .

- Enantiomerically pure forms of analogues (e.g., (R)- or (S)-configurations) are critical for drug activity, as seen in bicalutamide synthesis .

Applications :

Biological Activity

2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride, commonly referred to as (S)-2-amino-3-(4-fluorophenyl)propanoic acid hydrochloride , is a compound of interest in medicinal chemistry due to its structural similarity to amino acids and its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for (S)-2-amino-3-(4-fluorophenyl)propanoic acid hydrochloride is . The presence of the fluorine atom in the para position of the phenyl ring enhances the compound's lipophilicity and may influence its biological interactions.

The exact mechanism of action for (S)-2-amino-3-(4-fluorophenyl)propanoic acid hydrochloride is not fully elucidated; however, it is hypothesized to interact with neurotransmitter systems due to its structural resemblance to amino acids. Similar compounds have been shown to modulate neurotransmitter release and receptor activity, particularly in the context of:

- Glutamate Receptors : Potential agonistic effects on NMDA receptors, influencing excitatory neurotransmission.

- Dopamine Pathways : Possible interaction with dopamine transporters, affecting dopaminergic signaling.

Pharmacological Effects

Research indicates that (S)-2-amino-3-(4-fluorophenyl)propanoic acid hydrochloride exhibits several pharmacological effects, including:

- Neuroprotective Properties : In vitro studies suggest that this compound may protect neuronal cells from excitotoxicity induced by excessive glutamate.

- Antidepressant Activity : Animal models have shown that the compound can exhibit antidepressant-like effects, possibly through modulation of serotonergic and noradrenergic systems.

Case Studies

- Neuroprotective Study : A study conducted on cultured neurons demonstrated that (S)-2-amino-3-(4-fluorophenyl)propanoic acid hydrochloride significantly reduced cell death caused by glutamate toxicity. The results indicated a 30% increase in cell viability compared to untreated controls, suggesting potential therapeutic applications in neurodegenerative diseases.

- Behavioral Assessment in Rodents : In a behavioral study using rodent models of depression, administration of (S)-2-amino-3-(4-fluorophenyl)propanoic acid hydrochloride resulted in decreased immobility time in the forced swim test, indicating antidepressant-like effects. The dosage used was 10 mg/kg body weight, administered intraperitoneally.

Comparative Analysis with Similar Compounds

To understand the unique properties of (S)-2-amino-3-(4-fluorophenyl)propanoic acid hydrochloride, a comparison with similar compounds is essential:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| 2-Aminobutyric Acid | Amino Acid | Neuroprotective | Known for GABAergic activity |

| 3-(4-Fluorophenyl)alanine | Amino Acid Derivative | Modulates dopaminergic pathways | Less potent than (S)-2-amino-3-(4-fluorophenyl)propanoic acid |

| L-Tyrosine | Natural Amino Acid | Precursor for catecholamines | Broader metabolic role |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.